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Compound of Interest

Compound Name:
4-Bromo-5-fluoro-2-

methylbenzonitrile

Cat. No.: B1289871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound

4-Bromo-5-fluoro-2-methylbenzonitrile (CAS No. 916792-15-9). Due to the limited

availability of public domain spectral data for this specific compound, this document outlines

the standard experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents tables summarizing

the expected spectral characteristics based on the analysis of structurally similar compounds.

This guide is intended to be a valuable resource for researchers in the fields of medicinal

chemistry, organic synthesis, and drug development who are working with or synthesizing this

molecule.

Compound Information
Property Value

IUPAC Name 4-Bromo-5-fluoro-2-methylbenzonitrile

CAS Number 916792-15-9

Molecular Formula C₈H₅BrFN

Molecular Weight 214.03 g/mol

Chemical Structure
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Spectral Data (Predicted)
Note: Experimental spectral data for 4-Bromo-5-fluoro-2-methylbenzonitrile is not readily

available in public databases. The following tables provide predicted data based on the

analysis of similar substituted benzonitrile compounds. These predictions are for reference

purposes only and should be confirmed by experimental data.

¹H NMR (Proton NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~ 7.6 - 7.8 d ~ 8 - 10 1H Ar-H

~ 7.3 - 7.5 d ~ 6 - 8 1H Ar-H

~ 2.4 - 2.6 s - 3H -CH₃

¹³C NMR (Carbon-13 NMR) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~ 160 - 165 (d, ¹JCF) C-F

~ 135 - 140 Ar-C

~ 130 - 135 Ar-C

~ 120 - 125 C-Br

~ 115 - 120 Ar-C

~ 115 - 120 CN

~ 110 - 115 (d, ²JCF) Ar-C

~ 20 - 25 -CH₃
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IR (Infrared) Spectroscopy
Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹) Intensity Assignment

~ 2220 - 2240 Strong, Sharp C≡N stretch

~ 3000 - 3100 Medium Ar C-H stretch

~ 2850 - 2950 Medium Aliphatic C-H stretch

~ 1550 - 1600 Medium to Strong C=C stretch (aromatic)

~ 1200 - 1300 Strong C-F stretch

~ 1000 - 1100 Strong C-Br stretch

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

213/215 ~ 100 / ~ 98

[M]⁺ (Molecular ion peak,

showing bromine isotope

pattern)

198/200 Variable [M-CH₃]⁺

134 Variable [M-Br]⁺

107 Variable [M-Br-CN]⁺

Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 10-20 mg of 4-Bromo-5-fluoro-2-methylbenzonitrile is

dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Proton spectra are acquired using a standard pulse sequence with a

spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second. A total of 16 scans are typically averaged.

¹³C NMR Acquisition: Carbon-13 spectra are acquired using a proton-decoupled pulse

sequence with a spectral width of 250 ppm, an acquisition time of 1.5 seconds, and a

relaxation delay of 2 seconds. A sufficient number of scans (typically >1024) are averaged to

achieve an adequate signal-to-noise ratio.

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the

residual CDCl₃ signal at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of 4-Bromo-5-fluoro-2-methylbenzonitrile (1-2 mg) is

finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate

mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a

hydraulic press.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition: A background spectrum of the empty sample compartment is first collected.

The KBr pellet containing the sample is then placed in the sample holder, and the spectrum

is recorded over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a

resolution of 4 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.
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Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer via a direct

insertion probe or by gas chromatography (if the compound is sufficiently volatile and

thermally stable).

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a

quadrupole or time-of-flight (TOF) mass analyzer is used.

Ionization: The sample is vaporized and bombarded with a beam of 70 eV electrons to

induce ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge (m/z) ratio.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion detected.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound like 4-Bromo-5-fluoro-2-methylbenzonitrile.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

an organic compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-5-fluoro-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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